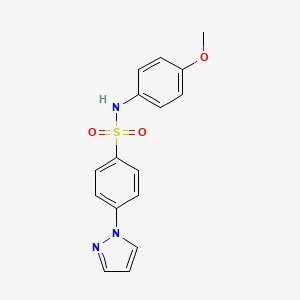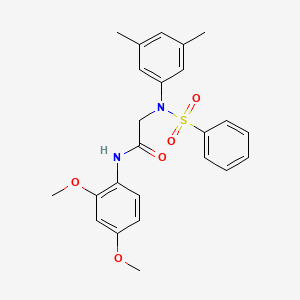![molecular formula C26H26N4O3S B6000907 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B6000907.png)
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phthalazin-1-amine core, substituted with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group and an N-(2-methylphenyl) group. The molecular formula of this compound is C24H24N4O3S, and it has a molecular weight of approximately 448.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazin-1-amine Core: The phthalazin-1-amine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl Group: This step involves the sulfonylation of a 4-methyl-3-aminophenyl derivative with morpholine and a sulfonyl chloride reagent under basic conditions.
Coupling with the N-(2-methylphenyl) Group: The final step involves the coupling of the phthalazin-1-amine core with the 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(morpholin-4-ylsulfonyl)aniline
- N-(2-methylphenyl)phthalazin-1-amine
- 4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine
Uniqueness
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-N-(2-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-7-3-6-10-23(18)27-26-22-9-5-4-8-21(22)25(28-29-26)20-12-11-19(2)24(17-20)34(31,32)30-13-15-33-16-14-30/h3-12,17H,13-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUULIGRCDOPMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
methanone](/img/structure/B6000830.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
![N'-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE](/img/structure/B6000840.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)


![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)
![1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B6000860.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

